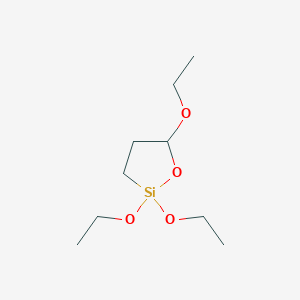
2,2,5-Triethoxy-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Triethoxy-1,2-oxasilolane is an organosilicon compound with the molecular formula C9H20O4Si This compound is part of the oxasilolane family, which are heterocyclic compounds containing silicon and oxygen atoms in their ring structure
Méthodes De Préparation
The synthesis of 2,2,5-Triethoxy-1,2-oxasilolane can be achieved through a Ni-catalyzed cyclization/alkyl-metal interception reaction . This method involves the use of a silicon-oxygen bond as a detachable linker, which can be delinked with several nucleophiles to create functionalized products. The reaction conditions typically involve the use of nickel bromide (NiBr2) and a terpyridine (terpy) ligand in acetonitrile (MeCN) at 50°C . This method offers a convenient route to access 1,2-oxasilolane heterocycles with high regioselectivity.
Analyse Des Réactions Chimiques
2,2,5-Triethoxy-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The silicon-oxygen bond can be substituted with various nucleophiles, such as hydride, alkyl, aryl, and vinyl groups.
Hydrolysis: Like most silyl ethers, this compound is susceptible to hydrolysis.
Common reagents used in these reactions include nickel bromide, terpyridine, and various nucleophiles. The major products formed from these reactions are 3-hydroxysilanes and 4-arylalkanols .
Applications De Recherche Scientifique
2,2,5-Triethoxy-1,2-oxasilolane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mécanisme D'action
The mechanism of action of 2,2,5-Triethoxy-1,2-oxasilolane involves the formation and cleavage of the silicon-oxygen bond. The silicon-oxygen bond functions as a detachable linker that can be delinked with various nucleophiles to create functionalized products . This process is catalyzed by nickel bromide and terpyridine, which promote the cyclization and subsequent functionalization of the compound.
Comparaison Avec Des Composés Similaires
2,2,5-Triethoxy-1,2-oxasilolane can be compared with other similar compounds such as:
Oxazolines: These are five-membered heterocycles containing nitrogen and oxygen atoms.
Oxazolidines: These compounds also contain nitrogen and oxygen atoms in their ring structure and are used in various chemical syntheses.
The uniqueness of this compound lies in its silicon-oxygen bond, which provides unique reactivity and functionalization opportunities not present in other heterocycles.
Propriétés
Numéro CAS |
88276-85-1 |
|---|---|
Formule moléculaire |
C9H20O4Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2,2,5-triethoxyoxasilolane |
InChI |
InChI=1S/C9H20O4Si/c1-4-10-9-7-8-14(13-9,11-5-2)12-6-3/h9H,4-8H2,1-3H3 |
Clé InChI |
DWDVLYALFVZLJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC[Si](O1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















